2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol
Description
2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral amino alcohol characterized by a phenyl ring substituted with a methoxy group at the ortho-position and a trifluoromethyl (CF₃) group at the para-position.
Properties
Molecular Formula |
C10H12F3NO2 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-amino-2-[2-methoxy-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-9-3-2-6(10(11,12)13)4-7(9)8(14)5-15/h2-4,8,15H,5,14H2,1H3 |
InChI Key |
XBBTVXKCYIGBGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Electronic and Physicochemical Properties
Key Compounds:
(E)-2-Methoxy-5-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol (SB-2) Structure: Features a methoxy group at position 2 and CF₃ at position 5 on the phenyl ring, similar to the target compound. However, SB-2 includes an imine (-C=N-) linkage instead of an amino alcohol moiety. Synthesis: Synthesized via condensation of 3-hydroxy-4-methoxybenzaldehyde and 2-trifluoromethyl aniline, yielding 67% (solid-phase) and 51% (solution-phase) . Relevance: Highlights the role of CF₃ in stabilizing the aromatic system and enhancing lipophilicity.
2-{[2-Methoxy-5-(Trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol Structure: Shares the 2-methoxy-5-CF₃-phenyl motif but incorporates a nitro group and intramolecular hydrogen bonding (O-H···N,O). Crystal Properties: Exhibits a dihedral angle of 6.2° between phenyl rings and rotational disorder in the CF₃ group . Comparison: Demonstrates how substituents like nitro groups affect molecular packing and hydrogen-bonding networks.
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol Structure: Contains two CF₃ groups at positions 3 and 4. Synthesis: Produced via dynamic kinetic resolution, emphasizing the impact of multiple EWGs on stereochemical outcomes . Key Difference: The bis-CF₃ substitution likely increases metabolic stability but reduces solubility compared to the mono-CF₃ target compound.
Table 1: Substituent Effects on Key Properties
Key Compounds:
2-Amino-1-[2,5-difluorophenyl]ethanol Structure: Fluorine atoms at positions 2 and 5 on the phenyl ring. Safety: Limited toxicological data; precautions include avoiding inhalation and skin contact . Comparison: Fluorine’s electronegativity may enhance blood-brain barrier penetration compared to CF₃.
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol Structure: Chloro and fluoro substituents at positions 3 and 5. Chirality: (S)-configuration highlights the importance of stereochemistry in biological activity . Relevance: Chloro groups increase molecular weight and may influence receptor binding kinetics.
Table 2: Amino Alcohol Comparison
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